molecular formula C19H16N2OS B11012829 (2E)-N-(4-methyl-1,3-thiazol-2-yl)-2,3-diphenylprop-2-enamide

(2E)-N-(4-methyl-1,3-thiazol-2-yl)-2,3-diphenylprop-2-enamide

Cat. No.: B11012829
M. Wt: 320.4 g/mol
InChI Key: JTRUVLYRTZKJSV-SFQUDFHCSA-N
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Description

(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound that features a thiazole ring, a propenamide group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis, which allows for efficient and scalable production. This method can be optimized to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenamide group to a propylamide group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propylamide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-1,3-THIAZOL-2-YL)METHANAMINE: A related compound with a similar thiazole ring structure.

    2-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID: Another compound with a different heterocyclic ring but similar functional groups.

Uniqueness

(E)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its combination of a thiazole ring and a propenamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-N-(4-methyl-1,3-thiazol-2-yl)-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C19H16N2OS/c1-14-13-23-19(20-14)21-18(22)17(16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21,22)/b17-12+

InChI Key

JTRUVLYRTZKJSV-SFQUDFHCSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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